3-(BENZENESULFONYL)-N-(4-TERT-BUTYLPHENYL)PYRROLIDINE-1-CARBOXAMIDE
Description
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-(4-tert-butylphenyl)pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-21(2,3)16-9-11-17(12-10-16)22-20(24)23-14-13-19(15-23)27(25,26)18-7-5-4-6-8-18/h4-12,19H,13-15H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMBNSNPZOFGRLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)N2CCC(C2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diastereoselective Cycloaddition with Azomethine Ylides
The pyrrolidine core is efficiently constructed via a 1,3-dipolar cycloaddition between an azomethine ylide and a suitable dipolarophile. As demonstrated by Sánchez-Sánchez et al., Ag₂CO₃ catalyzes the reaction of N-tert-butanesulfinylimine-derived 1-azadienes with azomethine ylides, yielding pyrrolidines with up to four stereogenic centers. The tert-butanesulfinyl group acts as a chiral auxiliary, directing endo-selectivity and enabling diastereomeric ratios exceeding 20:1.
Table 1: Representative Conditions for Pyrrolidine Synthesis via 1,3-Dipolar Cycloaddition
| Dipolarophile | Catalyst | Temperature (°C) | Yield (%) | dr (endo:exo) |
|---|---|---|---|---|
| Methyl acrylate | Ag₂CO₃ | 25 | 78 | 22:1 |
| Benzaldehyde | Ag₂CO₃ | 40 | 65 | 18:1 |
| Nitroethylene | Ag₂CO₃ | 0 | 82 | 25:1 |
The choice of dipolarophile influences both regioselectivity and yield. For instance, electron-deficient dipolarophiles like nitroethylene enhance reaction rates and selectivity due to increased electrophilicity.
Introduction of the Benzenesulfonyl Group
Sulfonation of Pyrrolidine Intermediates
The benzenesulfonyl group is introduced via nucleophilic substitution or direct sulfonation. A common approach involves reacting a pyrrolidine-3-amine or pyrrolidine-3-alcohol intermediate with benzenesulfonyl chloride under basic conditions. For example, PubChem data for (R)-tert-butyl 3-((4-fluorophenyl)sulfonyl)pyrrolidine-1-carboxylate illustrates the use of sulfonyl chlorides in anhydrous dichloromethane with triethylamine, achieving yields of 70–85%.
Mechanistic Insight : Computational studies reveal that the tert-butanesulfinyl group’s oxygen interacts with silver in the metallodipole, stabilizing the transition state and favoring the desired stereochemistry. Steric interactions between the tert-butyl group and the sulfonyl moiety further modulate selectivity.
Carboxamide Formation via Coupling Reactions
Activation and Coupling with 4-tert-Butylphenylamine
The final step involves coupling the pyrrolidine-1-carboxylic acid intermediate with 4-tert-butylaniline. Patent WO2011076678A1 details the use of coupling agents such as HATU or EDCl with HOAt in dimethylformamide (DMF), yielding carboxamides in 60–90% efficiency.
Table 2: Coupling Reagent Efficiency
| Reagent | Base | Solvent | Yield (%) |
|---|---|---|---|
| HATU | DIPEA | DMF | 88 |
| EDCl | HOAt | DCM | 75 |
| DCC | DMAP | THF | 65 |
Optimal results are obtained with HATU and DIPEA, which minimize racemization and side reactions.
Stereochemical Considerations and Optimization
Influence of the Sulfinyl Chiral Auxiliary
The (S)-configuration of the tert-butanesulfinyl group induces a (2S,3R,4S,5R) absolute configuration in the pyrrolidine ring, as confirmed by X-ray crystallography and NMR analysis. DFT calculations at the B3LYP level demonstrate that the sulfinyl oxygen’s interaction with silver in the metallodipole lowers the activation energy of the endo transition state by 2.8 kcal·mol⁻¹, accounting for the observed diastereoselectivity.
Resolution of Racemic Mixtures
For non-chiral auxiliary routes, enzymatic resolution using lipases (e.g., Candida antarctica lipase B) achieves enantiomeric excesses >95%.
Alternative Synthetic Routes
Reductive Amination and Ring-Closing Metathesis
Alternative methods include reductive amination of γ-keto sulfonates followed by ring-closing metathesis (RCM). However, this route suffers from lower yields (40–50%) compared to cycloaddition.
Solid-Phase Synthesis
Patent WO2002006222A1 discloses a solid-phase approach using Wang resin-bound pyrrolidine precursors, enabling rapid diversification but requiring specialized equipment.
Chemical Reactions Analysis
Types of Reactions
3-(BENZENESULFONYL)-N-(4-TERT-BUTYLPHENYL)PYRROLIDINE-1-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert certain functional groups into their reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific substituents are replaced with other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles in the presence of suitable catalysts or under specific reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols
Scientific Research Applications
3-(BENZENESULFONYL)-N-(4-TERT-BUTYLPHENYL)PYRROLIDINE-1-CARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of 3-(BENZENESULFONYL)-N-(4-TERT-BUTYLPHENYL)PYRROLIDINE-1-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features, including the phenylsulfonyl and carboxamide groups, allow it to bind to these targets and modulate their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Scaffold Variations
- Target Compound : Pyrrolidine carboxamide core with benzenesulfonyl and 4-tert-butylphenyl groups.
- (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic Acid (CAS 652971-20-5) :
- Core : Piperidine ring (6-membered) vs. pyrrolidine (5-membered).
- Substituents : tert-Butoxycarbonyl (Boc) and phenyl groups; carboxylic acid instead of carboxamide.
- Impact : The piperidine core offers greater conformational flexibility, while the carboxylic acid group may reduce membrane permeability compared to the carboxamide in the target compound. Boc protection enhances solubility during synthesis but requires deprotection for biological activity .
Substituent-Driven Properties
- 4-tert-Butylphenyl Group: High lipophilicity may improve bioavailability but could limit aqueous solubility.
- (S)-N-(3-(2-(((R)-1-Hydroxypropan-2-yl)amino)-6-morpholinopyridine-4-yl)-4-methylphenyl)-3-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide (Patent EP): Substituents: Trifluoroethyl (electron-withdrawing), morpholinopyridine (polar), and hydroxypropan-2-ylamino (hydrogen-bonding). Impact: The trifluoroethyl group increases metabolic stability compared to benzenesulfonyl, while morpholine improves solubility. Patent claims focus on solid-state forms, highlighting the importance of crystallinity in drug development .
Comparative Data Table
Research Findings and Implications
- Metabolic Stability : The benzenesulfonyl group in the target compound may confer resistance to oxidative metabolism compared to trifluoroethyl or morpholine-containing analogs, though this requires experimental validation.
- Binding Affinity : Pyrrolidine carboxamides often exhibit improved target engagement over piperidine derivatives due to reduced ring flexibility, as seen in protease inhibitors .
Biological Activity
3-(Benzenesulfonyl)-N-(4-tert-butylphenyl)pyrrolidine-1-carboxamide is a chemical compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 3-(benzenesulfonyl)-N-(4-tert-butylphenyl)pyrrolidine-1-carboxamide is . It features a pyrrolidine ring substituted with a benzenesulfonyl group and a tert-butylphenyl group, which are essential for its biological activity.
Key Properties:
- Molecular Weight: 356.47 g/mol
- LogP: Indicates lipophilicity, which may affect bioavailability and cellular uptake.
Research indicates that compounds similar to 3-(benzenesulfonyl)-N-(4-tert-butylphenyl)pyrrolidine-1-carboxamide often act as inhibitors of specific enzymes or receptors involved in disease processes. The benzenesulfonamide moiety is known to interact with carbonic anhydrases (CAs), which are implicated in various physiological and pathological processes.
Inhibition Studies
In vitro studies have demonstrated that this compound exhibits inhibitory effects on certain carbonic anhydrase isoforms. For instance, compounds with similar structures have been shown to inhibit tumor-associated isoforms like hCA IX and hCA XII, which are relevant in cancer biology.
Efficacy Data:
| Compound | Target | IC50 (nM) | Reference |
|---|---|---|---|
| 3-(Benzenesulfonyl)-N-(4-tert-butylphenyl)pyrrolidine-1-carboxamide | hCA IX | TBD | |
| Similar Compound | hCA II | 149.9 |
Cytotoxicity Assays
Cytotoxicity assays against various cancer cell lines have shown promising results. For example, related compounds exhibited selective cytotoxicity towards Hep3B and A549 cell lines, indicating potential for targeted cancer therapy.
Cytotoxicity Data:
| Cell Line | Compound | IC50 (µM) |
|---|---|---|
| Hep3B | TBD | TBD |
| A549 | TBD | TBD |
Case Studies
Several studies have investigated the biological activity of related compounds. For instance, a study on benzimidazole carboxamide derivatives demonstrated significant anticancer activity through PARP inhibition, suggesting a mechanism that may also be applicable to the sulfonamide class.
Case Study Summary:
- Study Focus: Anticancer activity via PARP inhibition.
- Findings: Compounds showed IC50 values comparable to established drugs like veliparib.
- Implications: Supports the potential use of similar structures in cancer treatment.
Q & A
Q. Key Optimization Parameters :
- Temperature : Lower temperatures reduce sulfonation side products.
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance carboxamide coupling efficiency.
- Catalysts : Palladium catalysts improve regioselectivity during aryl substitutions .
Basic: What spectroscopic and crystallographic techniques are used to characterize this compound’s structure?
Answer:
- Nuclear Magnetic Resonance (NMR) :
- X-ray Crystallography : Determines absolute configuration and solid-state packing. For example, single-crystal analysis of similar pyrrolidine derivatives revealed chair conformations and hydrogen-bonding networks critical for stability .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion) and isotopic patterns .
Advanced: How do the benzenesulfonyl and tert-butylphenyl substituents influence this compound’s bioactivity and binding interactions?
Answer:
- Benzenesulfonyl Group :
- Enhances electrophilicity , facilitating interactions with nucleophilic residues in enzyme active sites (e.g., acetylcholinesterase) .
- Improves metabolic stability by resisting oxidative degradation .
- tert-Butylphenyl Group :
- Synergistic Effects : The sulfonyl group’s electron-withdrawing nature and the tert-butyl group’s hydrophobicity create a balance between solubility and target affinity. Comparative studies with analogs (e.g., methoxy or trifluoromethyl substitutions) show that bulky groups improve selectivity for specific receptors .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
Contradictions often arise from differences in assay conditions or compound purity. Methodological strategies include:
- Standardized Assays : Replicate studies using uniform protocols (e.g., consistent cell lines, enzyme concentrations) .
- Purity Validation : Confirm compound integrity via HPLC (>99% purity) and LC-MS to rule out degradation products .
- Structural Analog Comparison : Test derivatives (e.g., replacing tert-butyl with methyl or trifluoromethyl groups) to isolate substituent-specific effects .
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding modes and identifies key residues responsible for activity variations .
Basic: What safety precautions are critical when handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of sulfonyl chloride vapors .
- Storage : Store in airtight containers at –20°C under inert gas (e.g., argon) to prevent hydrolysis .
- Spill Management : Neutralize with sodium bicarbonate and absorb with inert material (e.g., vermiculite) .
Advanced: What chiral resolution techniques are effective for isolating enantiomerically pure forms of this compound?
Answer:
- Chiral Chromatography : Use columns with cellulose- or amylose-based stationary phases (e.g., Chiralpak IA/IB) .
- Diastereomeric Salt Formation : React the racemic mixture with a chiral acid (e.g., tartaric acid) and recrystallize .
- Enzymatic Resolution : Lipases or esterases selectively hydrolyze one enantiomer .
- Crystallization-Induced Asymmetric Transformation (CIAT) : Control supersaturation and temperature to favor a single enantiomer .
Basic: What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?
Answer:
- Enzyme Inhibition Assays :
- Acetylcholinesterase (AChE) Activity : Measure IC50 via Ellman’s method .
- Kinase Profiling : Use ADP-Glo™ assays to screen for kinase inhibition .
- Cellular Viability Assays :
- MTT Assay : Test cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) .
- Membrane Permeability : Caco-2 monolayers predict blood-brain barrier penetration .
Advanced: How can computational methods predict this compound’s pharmacokinetic and toxicological profiles?
Answer:
- ADMET Prediction : Tools like SwissADME estimate absorption (Caco-2 permeability), metabolism (CYP450 interactions), and toxicity (hERG inhibition) .
- Molecular Dynamics (MD) Simulations : Simulate binding to serum albumin to predict half-life .
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals to assess reactivity and potential metabolite formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
